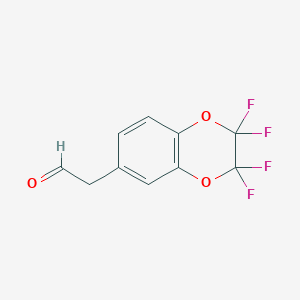
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde is a fluorinated organic compound that features a benzodioxin ring substituted with four fluorine atoms and an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by reacting a suitable diol with a fluorinated aromatic compound under acidic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzodioxin ring. This can be done using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Addition of the Acetaldehyde Group: The final step involves the introduction of the acetaldehyde group. This can be achieved by reacting the fluorinated benzodioxin compound with an aldehyde precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetic acid.
Reduction: 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)ethanol.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting diseases such as Alzheimer’s and cancer.
Materials Science: The unique fluorinated structure of this compound makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-benzodioxane
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Uniqueness
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde is unique due to the presence of both the fluorinated benzodioxin ring and the reactive acetaldehyde group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6F4O3 |
|---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde |
InChI |
InChI=1S/C10H6F4O3/c11-9(12)10(13,14)17-8-5-6(3-4-15)1-2-7(8)16-9/h1-2,4-5H,3H2 |
InChI Key |
FHTFGMUVYZOKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC=O)OC(C(O2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



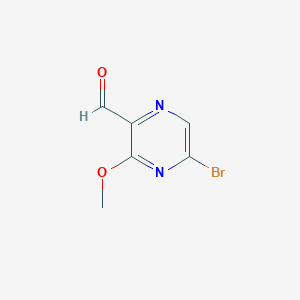
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
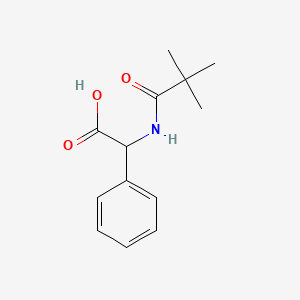
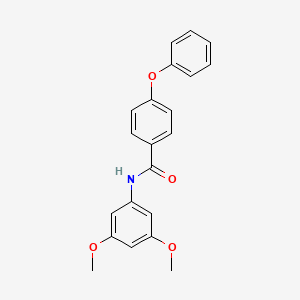
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
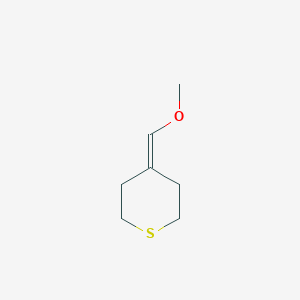
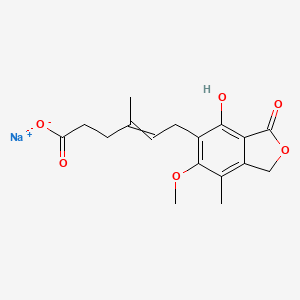
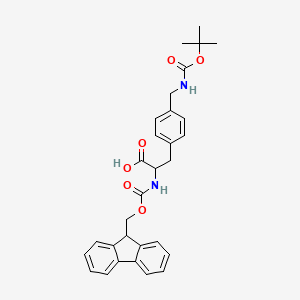
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
